molecular formula C28H28O2Si2 B12624375 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene CAS No. 920755-50-6

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene

Cat. No.: B12624375
CAS No.: 920755-50-6
M. Wt: 452.7 g/mol
InChI Key: PPSIHTCRGUOCLF-UHFFFAOYSA-N
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Description

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene is a complex organosilicon compound characterized by its unique structure, which includes silicon, oxygen, and phenyl groups.

Preparation Methods

The synthesis of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of tetraphenylsilane with appropriate reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can yield simpler organosilicon compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications. The pathways involved often include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Compared to other similar compounds, such as 3,6-Dioxa-2,7-disilaoctane derivatives, 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene stands out due to its unique phenyl groups and enhanced stability. Similar compounds include:

Properties

CAS No.

920755-50-6

Molecular Formula

C28H28O2Si2

Molecular Weight

452.7 g/mol

IUPAC Name

methoxy-[2-[methoxy(diphenyl)silyl]ethenyl]-diphenylsilane

InChI

InChI=1S/C28H28O2Si2/c1-29-31(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-32(30-2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3

InChI Key

PPSIHTCRGUOCLF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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